molecular formula C31H54O3Si B032051 (3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester CAS No. 114011-35-7

(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester

Cat. No.: B032051
CAS No.: 114011-35-7
M. Wt: 502.8 g/mol
InChI Key: MGBFDWVTDWPAPD-MIXBDBMTSA-N
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Description

Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound. It belongs to a class of compounds known as silyl ethers, which are commonly used in organic synthesis for protecting hydroxyl groups. The compound’s structure includes a cyclopenta[a]phenanthrene core, which is characteristic of many steroidal compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps:

    Formation of the cyclopenta[a]phenanthrene core: This step often involves cyclization reactions starting from simpler organic molecules.

    Introduction of the tert-butyl(dimethyl)silyl group: This is usually achieved through silylation reactions using reagents like tert-butyl(dimethyl)silyl chloride.

    Esterification: The final step involves the formation of the methyl ester group, typically through a reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques like continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The silyl ether group can be replaced with other functional groups

Properties

IUPAC Name

methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11,21,23-27H,10,12-20H2,1-9H3/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBFDWVTDWPAPD-MIXBDBMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester
Reactant of Route 2
(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester
Reactant of Route 3
(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester
Reactant of Route 4
Reactant of Route 4
(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester
Reactant of Route 5
Reactant of Route 5
(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester
Reactant of Route 6
Reactant of Route 6
(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester

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